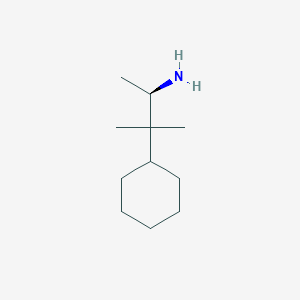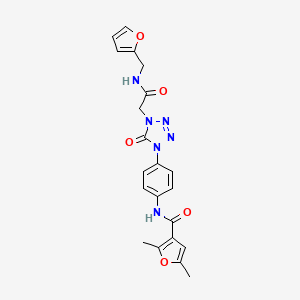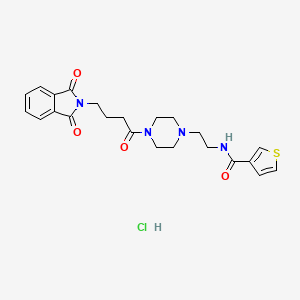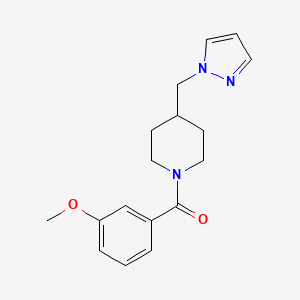![molecular formula C8H9ClN4O2 B2364165 Methyl 3-aminopyrazolo[1,5-a]pyrimidine-6-carboxylate;hydrochloride CAS No. 2470439-24-6](/img/structure/B2364165.png)
Methyl 3-aminopyrazolo[1,5-a]pyrimidine-6-carboxylate;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-aminopyrazolo[1,5-a]pyrimidine-6-carboxylate;hydrochloride is a heterocyclic compound with significant potential in various scientific fields It is characterized by its unique structure, which includes a pyrazolo[1,5-a]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-aminopyrazolo[1,5-a]pyrimidine-6-carboxylate;hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-aminopyrazole with ethyl acetoacetate, followed by cyclization and subsequent methylation to yield the desired product . The reaction conditions often require the use of catalysts and specific temperature controls to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and scalability. This often includes the use of continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-aminopyrazolo[1,5-a]pyrimidine-6-carboxylate;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions vary but often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Scientific Research Applications
Methyl 3-aminopyrazolo[1,5-a]pyrimidine-6-carboxylate;hydrochloride has numerous applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is used in biochemical assays to investigate enzyme interactions and cellular pathways.
Industry: It finds applications in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 3-aminopyrazolo[1,5-a]pyrimidine-6-carboxylate;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit kinase activity by binding to the active site, thereby blocking the phosphorylation of target proteins. This inhibition can disrupt cellular signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 6-aminopyridine-3-carboxylate: Another heterocyclic compound with similar applications in medicinal chemistry.
Amino-pyrazoles: These compounds share the pyrazole core and exhibit similar biological activities.
Uniqueness
Methyl 3-aminopyrazolo[1,5-a]pyrimidine-6-carboxylate;hydrochloride is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its ability to inhibit kinases with high specificity makes it a valuable tool in cancer research and drug development .
Properties
IUPAC Name |
methyl 3-aminopyrazolo[1,5-a]pyrimidine-6-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O2.ClH/c1-14-8(13)5-2-10-7-6(9)3-11-12(7)4-5;/h2-4H,9H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFTQHIRIUNGZKG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN2C(=C(C=N2)N)N=C1.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(4,4-Difluorocyclohexyl)oxy]-6-methylpyridazine](/img/structure/B2364085.png)


![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2-(4-methoxyphenyl)sulfanylacetamide](/img/structure/B2364090.png)
![3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride](/img/new.no-structure.jpg)
![2-(2-(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)-2-oxoethyl)pyridazin-3(2H)-one](/img/structure/B2364093.png)



![N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B2364099.png)



